molecular formula C7H4F3NO3 B1319300 3-Nitro-4-(trifluoromethyl)phenol CAS No. 25889-36-5

3-Nitro-4-(trifluoromethyl)phenol

Cat. No. B1319300
CAS RN: 25889-36-5
M. Wt: 207.11 g/mol
InChI Key: NIIKTULPELJXBP-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethyl)phenol, also known as Lamprecide or TFM, is a yellow crystalline powder . It has a molecular weight of 207.1068 . It is used in the preparation of Bicyclic Heteroaryl substituted compounds as PAR4 inhibitors .


Synthesis Analysis

While specific synthesis methods for 3-Nitro-4-(trifluoromethyl)phenol were not found in the search results, it’s worth noting that it is a product of the metabolism of Flutamide, an antineoplastic drug .


Molecular Structure Analysis

The molecular formula of 3-Nitro-4-(trifluoromethyl)phenol is C7H4F3NO3 . The structure can be represented as O2NC6H3(CF3)OH .


Physical And Chemical Properties Analysis

3-Nitro-4-(trifluoromethyl)phenol is a yellow crystalline powder . It has a boiling point of 135-138 °C/0.01 mmHg and a melting point of 76-79 °C .

Scientific Research Applications

Environmental Impact Study

  • 3-Trifluoromethyl-4-nitrophenol (TFM) is used in the Great Lakes for lampricide treatment. A study investigated its photohydrolytic degradation, revealing that it produces trifluoroacetic acid (TFA) under specific conditions. This research contributes to understanding the environmental impact of TFM in aquatic systems (Ellis & Mabury, 2000).

Synthesis Optimization

  • The synthesis process of 3-trifluoromethyl phenol, a crucial intermediate for medicines and pesticides, was optimized, leading to improved yield and purity. This advancement is significant for the production of various pharmaceuticals and pesticides (Zhang Zhi-hai, 2010).

Chemical Synthesis

  • In a study focusing on the scalable synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the development of selective androgen receptor modulators, 4-nitro-3-(trifluoromethyl)phenol was used as a starting material. This highlights its importance in synthesizing complex organic compounds (Boros, Kaldor, & Turnbull, 2011).

Solvatochromism Study

  • A study synthesized nitro-substituted 4-[(phenylmethylene)imino]phenolates and explored their solvatochromic properties. These compounds are used to investigate solvent mixtures and provide insights into solute-solvent interactions, useful in chemical analysis and material science (Nandi et al., 2012).

Photonic and Electronic Applications

  • The synthesis and electronic absorption studies of novel (trifluoromethyl)phenoxy-substituted phthalocyanines, which are used in photonic and electronic applications due to their high solubility and versatile properties, were conducted using 4-[4-(trifluoromethyl)phenoxy]phenol (Burat, Öz, & Bayır, 2012).

Protection Group in Organic Synthesis

  • A study focused on the deprotection of triflate esters of phenol derivatives, including compounds with a trifluoromethyl group. This research is crucial for understanding the selective protection and deprotection strategies in organic synthesis (Ohgiya & Nishiyama, 2004).

Safety And Hazards

3-Nitro-4-(trifluoromethyl)phenol is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including chemical impermeable gloves .

Future Directions

While specific future directions for 3-Nitro-4-(trifluoromethyl)phenol were not found in the search results, its use as a piscicide suggests potential for continued use in managing invasive fish species .

properties

IUPAC Name

3-nitro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-1-4(12)3-6(5)11(13)14/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIKTULPELJXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592387
Record name 3-Nitro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(trifluoromethyl)phenol

CAS RN

25889-36-5
Record name 3-Nitro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Hammler - 2020 - kops.uni-konstanz.de
The most important task of enzymes is to catalyze chemical reactions in cells. Often, these processes are endogenous and require energy to take place. This energy is, in most cases, …
Number of citations: 2 kops.uni-konstanz.de

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